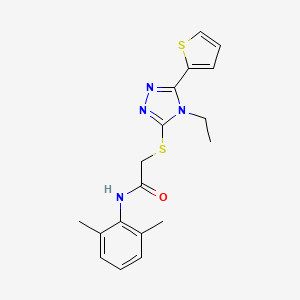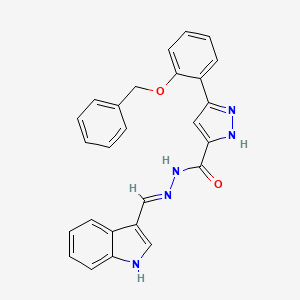
2-Ethoxy-4-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C24H20ClN3O7 and a molecular weight of 497.896 g/mol . This compound is notable for its unique structure, which includes ethoxy, nitrophenoxy, carbohydrazonoyl, and chlorobenzoate functional groups. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:
Formation of the nitrophenoxy intermediate: This step involves the nitration of phenol to form 2-nitrophenol, which is then reacted with ethyl chloroacetate to form 2-ethoxy-4-nitrophenoxyacetate.
Formation of the carbohydrazonoyl intermediate: The nitrophenoxyacetate is then reacted with hydrazine hydrate to form the carbohydrazonoyl intermediate.
Final coupling reaction: The carbohydrazonoyl intermediate is then coupled with 4-chlorobenzoic acid under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the general principles of organic synthesis, including the use of appropriate solvents, catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different intermediates.
Substitution: The ethoxy and chlorobenzoate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can lead to various substituted phenyl derivatives .
Scientific Research Applications
2-Ethoxy-4-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to be used in studies related to enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent, is ongoing.
Industry: While its industrial applications are limited, it is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The nitrophenoxy and carbohydrazonoyl groups are particularly important for its binding affinity and specificity. The exact pathways involved depend on the specific biological context and target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: Similar structure but with different substituents, leading to variations in reactivity and applications.
2-Ethoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate: Another structurally related compound with different functional groups.
Uniqueness
2-Ethoxy-4-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
521953-63-9 |
|---|---|
Molecular Formula |
C24H20ClN3O7 |
Molecular Weight |
497.9 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C24H20ClN3O7/c1-2-33-22-13-16(7-12-21(22)35-24(30)17-8-10-18(25)11-9-17)14-26-27-23(29)15-34-20-6-4-3-5-19(20)28(31)32/h3-14H,2,15H2,1H3,(H,27,29)/b26-14+ |
InChI Key |
JHRBFDBWMMVWSK-VULFUBBASA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-(2-chlorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12031520.png)
![N'-{(E)-[4-(Benzyloxy)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12031534.png)

![2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-mesitylacetamide](/img/structure/B12031545.png)

![N-(3,5-dimethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12031559.png)

![4-[(E)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B12031584.png)
![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12031585.png)



![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12031612.png)
